![molecular formula C13H24Cl2N2O B1418404 N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride CAS No. 1158429-31-2](/img/structure/B1418404.png)
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride
Overview
Description
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C13H24Cl2N2O and its molecular weight is 295.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis and Pharmaceutical Impurities
A review focused on the novel synthesis methods for omeprazole, a proton pump inhibitor, and its pharmaceutical impurities, which provides insights into the development of such drugs. This study emphasizes various impurities in the anti-ulcer drug omeprazole, chemically related to the compound of interest, showing the importance of understanding impurity profiles in drug development (Saini et al., 2019).
Mutagenicity of Benzidine Analogues
Research reviewed the mutagenicity of benzidine analogues, including those with methoxy groups, in the Salmonella/microsome mutagenicity assay. This study reveals the structural influence on mutagenicity and carcinogenicity, essential for chemical safety and regulatory assessments (Chung et al., 2006).
Accelerating Effect of Tertiary Aromatic Amines
A review presented the accelerating effect of tertiary aromatic amines in curing acrylic resins, important for biomedical applications such as denture resins or acrylic bone cements. It discusses the kinetics, mechanism, and the influence of temperature on curing parameters, highlighting the importance of understanding these processes for developing biomedical materials (Vázquez et al., 1998).
Spectrophotometric Methods for Drug Estimation
A paper described spectrophotometric methods for estimating esomeprazole, a compound with a chemical structure related to the query compound, showcasing the importance of analytical methods in pharmaceutical analysis (Jain et al., 2012).
Analysis of Carcinogenic Compounds
A review on the analysis of PhIP and its metabolites in biological matrices, foodstuff, and beverages underscores the significance of detecting and understanding carcinogenic compounds, which is crucial for public health and cancer research (Teunissen et al., 2010).
properties
IUPAC Name |
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O.2ClH/c1-9(2)6-14-8-12-11(4)13(16-5)10(3)7-15-12;;/h7,9,14H,6,8H2,1-5H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELJNVBMEYMYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CNCC(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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